N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide
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Overview
Description
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide is a complex organic compound that belongs to the class of sulfonyl-containing tetrahydroisoquinolines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core.
Introduction of the phenylsulfonyl group: The tetrahydroisoquinoline core is then sulfonylated using a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the butyramide moiety: Finally, the butyramide group is introduced through an amide coupling reaction, typically using butyric acid or its derivatives and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding tetrahydroisoquinoline derivative.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide involves its interaction with specific molecular targets in the body. The phenylsulfonyl group is known to enhance the compound’s ability to bind to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide
Uniqueness
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide is unique due to the presence of the butyramide moiety, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for the development of new therapeutic agents with potentially improved efficacy and safety profiles.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-6-19(22)20-17-10-9-15-11-12-21(14-16(15)13-17)25(23,24)18-7-4-3-5-8-18/h3-5,7-10,13H,2,6,11-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBCKBWTDWVIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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